2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-

Description

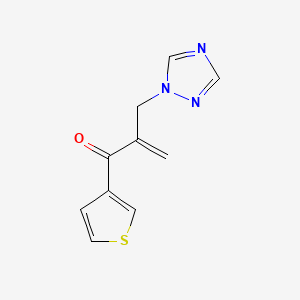

Molecular Architecture and Functional Group Analysis

The molecular framework of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is defined by three key components:

- Propenone backbone : An α,β-unsaturated ketone system ($$ \text{CH}_2=\text{C(O)}- $$) that enables conjugation across the molecule, influencing electronic properties and reactivity.

- 3-Thienyl group : A thiophene ring attached at the 3-position, introducing aromaticity and sulfur-based electron density.

- 1,2,4-Triazol-1-ylmethyl group : A methyl-linked 1,2,4-triazole ring, contributing nitrogen-rich heterocyclic character and hydrogen-bonding capabilities.

The spatial arrangement of these groups creates a nonplanar structure, as inferred from analogous thienyl chalcones. For example, X-ray diffraction studies of similar compounds reveal dihedral angles of approximately 57.64° between aromatic systems and α,β-unsaturated carbonyl groups. This distortion likely arises from steric interactions between the thienyl and triazole moieties, though direct crystallographic data for this specific compound remains unpublished.

Properties

CAS No. |

108664-41-1 |

|---|---|

Molecular Formula |

C10H9N3OS |

Molecular Weight |

219.27 g/mol |

IUPAC Name |

1-thiophen-3-yl-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H9N3OS/c1-8(4-13-7-11-6-12-13)10(14)9-2-3-15-5-9/h2-3,5-7H,1,4H2 |

InChI Key |

YLRBFOMSYKGBRT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN1C=NC=N1)C(=O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:

Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Coupling Reactions: The final step involves coupling the thienyl group with the triazole ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids as catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is in antifungal treatments. The triazole ring is known for its efficacy against fungal infections by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. Studies have shown that derivatives of triazoles exhibit potent antifungal properties.

Case Study:

- A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for their antifungal activity against Candida albicans. The results indicated that compounds with a thienyl substitution demonstrated enhanced activity compared to non-substituted analogs .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that thienyl-containing compounds can exhibit broad-spectrum antimicrobial activity.

Data Table: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-Propen-1-one derivative | E. coli | 15 | |

| 2-Propen-1-one derivative | S. aureus | 18 | |

| Control (No treatment) | - | 0 | - |

Pesticidal Activity

The compound's structure lends itself to use as a pesticide. The presence of the triazole group is particularly beneficial in developing fungicides due to its mode of action similar to that of existing agricultural fungicides.

Case Study:

- A patent application detailed the synthesis of triazole derivatives with enhanced pesticidal properties. These compounds exhibited significant efficacy against various plant pathogens, suggesting their potential as effective agricultural treatments .

Organic Electronics

The unique electronic properties of thienyl compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties of Thienyl-Based Materials

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

Antimicrobial Activity: The compound may disrupt cell membranes or inhibit key enzymes in microbial organisms.

Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole-containing derivatives, enabling comparisons based on substituent effects, bioactivity, and synthetic pathways. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Triazole-Containing Chalcones

Key Findings :

Substituent Impact on Bioactivity :

- Fluorinated Aryl Groups : Compounds with fluorinated phenyl groups (e.g., 2,4-difluorophenyl in ) exhibit enhanced antifungal potency, likely due to increased lipophilicity and membrane penetration. The target compound’s 3-thienyl group may offer similar advantages, as thiophene rings are electron-rich and improve pharmacokinetic properties .

- Triazole Positioning : The triazolylmethyl group in the target compound differs from triazolylprop-2-en-1-one derivatives (e.g., ), which may alter steric interactions with fungal CYP51 enzymes.

Antifungal Efficacy :

- The fluorinated chalcone in demonstrated exceptional activity against Candida albicans (MIC: 0.001 μg/mL), comparable to fluconazole but surpassing terconazole’s clinical efficacy . This suggests that fluorinated aryl-triazole chalcones are potent leads, though the thienyl analog’s performance remains to be validated.

- Terconazole’s dioxolane ring and piperazine tail enhance systemic stability and bioavailability, features absent in simpler chalcones like the target compound .

Synthetic Routes :

- Triazolylmethyl chalcones are typically synthesized via Claisen-Schmidt condensations or cyclization reactions. For example, details the use of thiosemicarbazide and acetic anhydride to form triazole-thiadiazoline hybrids, a pathway adaptable to the target compound .

Biological Activity

2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- (commonly referred to as the compound) is a hybrid molecule that combines a thienyl moiety with a triazole structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₉N₃OS

- Monoisotopic Mass : 219.0466 g/mol

- CAS Number : 2910-81-8

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that compounds containing thienyl and triazole groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole possess potent activity against various bacterial strains and fungi. The presence of the thienyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes.

Antifungal Properties

The triazole moiety is well-known for its antifungal activity. Compounds with this structure inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, making them effective against a range of fungal pathogens. Experimental data suggest that the compound demonstrates strong antifungal activity against Candida species and Aspergillus fungi.

Anticancer Potential

Recent studies have explored the anticancer properties of triazole-containing compounds. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy :

- Antifungal Activity :

- Cytotoxicity Against Cancer Cells :

Data Tables

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ketone formation | Ethanol, thionyl chloride, 80°C, 2h | 70–85% | |

| Triazole substitution | 1H-1,2,4-triazole, DMF, 120°C, 6h | 60–75% |

Basic: How is single-crystal X-ray diffraction (SCXRD) applied to confirm the structure of such compounds?

Methodological Answer:

SCXRD is critical for unambiguous structural elucidation. Key steps:

Crystallization : Use vapor diffusion (e.g., ethanol/dichloromethane) to grow high-quality single crystals .

Data Collection : Employ a diffractometer (Mo-Kα or Cu-Kα radiation) at 296 K.

Structure Solution : Use SHELX software (SHELXS for solution, SHELXL for refinement). Address challenges like triazole ring disorder with restraints (e.g., DFIX, SIMU) .

Validation : Check R-factors (e.g., R₁ < 0.05), data-to-parameter ratios (>10:1), and residual electron density .

Q. Table 2: Typical Crystallographic Parameters (from Analogous Structures)

| Parameter | Value | Reference |

|---|---|---|

| R₁ factor | 0.041–0.050 | |

| Data-to-parameter ratio | 13.0–15.0 | |

| Temperature | 296 K |

Advanced: What crystallographic refinement challenges arise with triazole-containing compounds, and how are they mitigated?

Methodological Answer:

Triazole rings often exhibit disorder due to rotational flexibility or partial occupancy. Strategies:

Restraints : Apply geometric restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) to stabilize refinement .

Twinning Analysis : Use SHELXL’s TWIN/BASF commands if twinning is observed (common in low-symmetry space groups) .

Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to rationalize packing and stabilize refinement models .

Advanced: How do structural modifications (e.g., thienyl vs. phenyl substituents) influence biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies on triazole derivatives suggest:

- Thienyl groups enhance π-π stacking with fungal cytochrome P450 enzymes, improving antifungal activity .

- Substituent position : 3-Thienyl derivatives show higher bioavailability than 2-thienyl analogs due to reduced steric hindrance .

- Method : Compare IC₅₀ values of analogs in fungal growth inhibition assays. Use docking (e.g., AutoDock Vina) to predict binding affinity to CYP51 .

Q. Table 3: Example Biological Data for Triazole Derivatives

| Compound | Target Fungus | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Biphenyl-triazole analog | Candida albicans | 2.5 | |

| Fluorophenyl derivative | Aspergillus fumigatus | 1.8 |

Basic: What spectroscopic techniques are essential for characterizing these compounds?

Methodological Answer:

NMR : Confirm regiochemistry (e.g., Z/E configuration via coupling constants in ¹H NMR) and triazole proton integration .

IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole ring (C–N, ~1500 cm⁻¹) stretches .

Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict the fungicidal efficacy of novel triazole derivatives?

Methodological Answer:

Docking Studies : Model interactions with fungal CYP51 using software like AutoDock. Prioritize compounds with hydrogen bonds to heme iron and hydrophobic contacts with active-site residues .

MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability. Calculate RMSD/RMSF values to confirm pose retention .

ADMET Prediction : Use QikProp to estimate bioavailability (%HOA >80%, logP <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.